molecular formula C10H15IO2 B8592963 Methyl 3-cyclohexyl-2-iodoprop-2-enoate CAS No. 126628-75-9

Methyl 3-cyclohexyl-2-iodoprop-2-enoate

Cat. No.: B8592963
CAS No.: 126628-75-9
M. Wt: 294.13 g/mol
InChI Key: QNJBTKSILCMUNP-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-iodoprop-2-enoate is an organoiodine compound characterized by a propenoate ester backbone substituted with a cyclohexyl group at the 3-position and an iodine atom at the 2-position. Its molecular formula is C₁₀H₁₃IO₂, with a molecular weight of 308.11 g/mol. The cyclohexyl group contributes steric bulk and lipophilicity, which may influence solubility in organic solvents and crystallographic packing patterns .

Properties

CAS No.

126628-75-9

Molecular Formula

C10H15IO2

Molecular Weight

294.13 g/mol

IUPAC Name

methyl 3-cyclohexyl-2-iodoprop-2-enoate

InChI

InChI=1S/C10H15IO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

QNJBTKSILCMUNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1CCCCC1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 3-cyclohexyl-2-iodoprop-2-enoate, the following structurally related compounds are analyzed (Table 1).

Table 1: Structural and Inferred Property Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
This compound Cyclohexyl, Iodo, Ester C₁₀H₁₃IO₂ 308.11 High steric bulk, lipophilic, electrophilic iodine
Methyl 3-amino-2-cyano-3-iodoprop-2-enoate Amino, Cyano, Iodo C₅H₅IN₂O₂ 228.01 Polar functional groups, potential H-bonding, reduced steric hindrance
Methyl 2-iodoacrylate Iodo, Ester C₄H₅IO₂ 212.00 Simpler structure, higher reactivity in substitution reactions
O-Ethyl S-2-dipropylmethylammonium ethyl methylphosphonothiolate iodide Phosphonothiolate, Ammonium C₁₄H₃₂INO₂PS 413.34 Ionic character, complex hydrogen-bonding networks

Key Comparative Insights

In contrast, Methyl 3-amino-2-cyano-3-iodoprop-2-enoate replaces the cyclohexyl group with polar amino and cyano groups, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .

Reactivity and Functional Group Influence The iodine atom in all listed compounds enables electrophilic substitution or cross-coupling reactions. However, the phosphonothiolate group in O-Ethyl S-2-dipropylmethylammonium ethyl methylphosphonothiolate iodide introduces ionic properties, altering reactivity pathways compared to neutral esters . Methyl 2-iodoacrylate’s simpler structure may exhibit faster reactivity in radical or nucleophilic substitutions due to reduced steric and electronic modulation .

Crystallographic and Solubility Considerations Hydrogen-bonding patterns (e.g., in Methyl 3-amino-2-cyano-3-iodoprop-2-enoate) can dominate crystal packing, as noted in studies using SHELX and ORTEP-3 for crystallographic analysis . The cyclohexyl group in the target compound likely reduces aqueous solubility but enhances stability in nonpolar matrices, a property critical for applications in organic synthesis .

Methodological Approaches in Comparative Analysis

Crystallographic Validation

  • Tools like SHELXL and ORTEP-3 are critical for resolving steric effects and hydrogen-bonding networks in structurally complex analogs .

Similarity Metrics

  • Graph-based methods (e.g., Etter’s formalism) and computational tools assess functional group contributions to properties like solubility and reactivity .

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